molecular formula C17H25N3O6S B2899798 N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-50-4

N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2899798
CAS RN: 868981-50-4
M. Wt: 399.46
InChI Key: WCRJTHXVTHWODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the oxalamide family, which has been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, cancer, or viral replication.
Biochemical and Physiological Effects
Studies have shown that N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exhibits a range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide in lab experiments is its potential pharmacological properties. This compound may serve as a lead compound for drug development. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-tumor activity in different cancer types and identify its molecular targets. Additionally, further studies are needed to investigate its mechanism of action and optimize its pharmacological properties for drug development.

Synthesis Methods

The synthesis of N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves the reaction of isobutylamine with oxalyl chloride to form N-isobutyl-oxalamide, which is then reacted with 3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methylamine to yield the final product.

Scientific Research Applications

N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. This compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral activities.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-12(2)10-18-16(21)17(22)19-11-15-20(8-9-26-15)27(23,24)14-6-4-13(25-3)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRJTHXVTHWODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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